molecular formula C19H15ClN6O2S B2727848 N-{3-[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide CAS No. 932537-53-6

N-{3-[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide

Cat. No.: B2727848
CAS No.: 932537-53-6
M. Wt: 426.88
InChI Key: FLOVHPHNGMQNGU-UHFFFAOYSA-N
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Description

N-{3-[1-(3-Chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide (CAS Number: 932537-53-6) is a chemical compound with a molecular formula of C19H15ClN6O2S and a molecular weight of 426.88 g/mol . This complex molecule features a 1,2,4-thiadiazole ring linked to a 1,2,3-triazole group, which is further substituted with a 3-chlorophenyl moiety, and a 2-methoxybenzamide unit . Compounds containing 1,2,3-triazole and 1,2,4-thiadiazole scaffolds are of significant interest in medicinal chemistry and drug discovery research due to their potential as core structures for developing pharmacologically active molecules . The presence of these heterocyclic systems suggests potential for diverse biological activities, which makes this compound a valuable building block for researchers in hit-to-lead optimization campaigns and for synthesizing more complex molecules for screening libraries. It is supplied for non-human research applications only. This product is intended for use by qualified laboratory and research professionals. It is not for diagnostic or therapeutic use, nor for human or veterinary consumption.

Properties

IUPAC Name

N-[3-[1-(3-chlorophenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN6O2S/c1-11-16(23-25-26(11)13-7-5-6-12(20)10-13)17-21-19(29-24-17)22-18(27)14-8-3-4-9-15(14)28-2/h3-10H,1-2H3,(H,21,22,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLOVHPHNGMQNGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC(=CC=C2)Cl)C3=NSC(=N3)NC(=O)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-{3-[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide is a compound that integrates both triazole and thiadiazole moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Structural Overview

The compound features a complex structure that includes:

  • Triazole ring : Known for its role in various pharmacological activities.
  • Thiadiazole ring : Associated with antimicrobial and anticancer properties.
  • Methoxybenzamide group : Potentially enhances the lipophilicity and biological activity of the compound.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial efficacy of compounds containing triazole and thiadiazole rings. For instance:

  • Synthesis and Testing : Research has shown that derivatives of 1,2,4-thiadiazoles exhibit significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli .
  • Mechanism of Action : The antimicrobial action is often attributed to the disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism.
CompoundTarget OrganismsMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL

Anticancer Activity

The anticancer properties of triazole-thiadiazole hybrids have been evaluated in vitro against various cancer cell lines:

  • Cell Lines : Notably effective against leukemia cell lines (HL-60) with IC50 values as low as 0.15 μM .
  • Mechanism : The proposed mechanism includes inhibition of DNA synthesis and induction of apoptosis in cancer cells.
Cell LineIC50 (µM)
HL-600.15
L12100.20
CHO3.4

Anti-inflammatory Activity

Compounds containing thiadiazole moieties are also recognized for their anti-inflammatory effects:

  • Research Findings : Studies indicate that these compounds can inhibit pro-inflammatory cytokines, thereby reducing inflammation .
  • Potential Applications : This property suggests potential therapeutic applications in conditions characterized by chronic inflammation.

Case Studies

  • Antimicrobial Efficacy Study : A study synthesized various 1,3,4-thiadiazole derivatives and tested them against multiple bacterial strains. The results indicated that certain substitutions on the thiadiazole ring significantly enhanced antimicrobial activity .
  • Anticancer Screening : Another study evaluated a series of triazole-thiadiazole hybrids against different cancer cell lines. The findings revealed that modifications to the substituents on the triazole ring could lead to improved anticancer potency .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity:
The compound exhibits significant antimicrobial properties, making it a candidate for the development of new antibiotics. The presence of the triazole and thiadiazole rings in its structure is known to enhance biological activity against a range of pathogens. Studies have indicated that derivatives of triazole compounds often show efficacy against bacteria and fungi, suggesting that this compound may also possess similar properties .

Anti-Cancer Properties:
Research has shown that compounds containing triazole and thiadiazole moieties can induce apoptosis in cancer cells. For instance, the incorporation of these rings often leads to increased cytotoxicity against various cancer cell lines. Preliminary studies suggest that N-{3-[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide could inhibit tumor growth through mechanisms involving cell cycle arrest and apoptosis .

Enzyme Inhibition:
The compound may act as an inhibitor for certain enzymes involved in metabolic pathways. The structural features allow for potential interactions with enzyme active sites, which can be further explored through molecular docking studies. Such interactions could lead to the development of effective inhibitors for enzymes linked to diseases like cancer and inflammation .

Agriculture

Pesticidal Properties:
The unique structure of this compound suggests potential applications as a pesticide or fungicide. Compounds with similar structures have been reported to exhibit herbicidal and insecticidal activities. The ability to disrupt biological processes in pests makes this compound a candidate for agricultural use .

Material Science

Polymer Chemistry:
In material science, the incorporation of triazole and thiadiazole derivatives into polymer matrices can enhance thermal stability and mechanical strength. Research into the synthesis of polymers containing this compound could lead to innovative materials with improved properties for industrial applications .

Summary Table of Applications

Application AreaPotential UsesMechanism/Notes
Medicinal ChemistryAntimicrobial agentsEffective against bacteria and fungi
Anti-cancer drugsInduces apoptosis in cancer cells
Enzyme inhibitorsPotential interaction with metabolic enzymes
AgriculturePesticides/FungicidesDisrupts biological processes in pests
Material SciencePolymer additivesEnhances thermal stability and mechanical properties

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocyclic Systems

Triazole-Thiadiazole vs. Triazole-Thiazole Hybrids The target compound’s 1,2,4-thiadiazole ring distinguishes it from analogs like those in , which feature 1,3-thiazole cores. For instance, compounds 9a–e () incorporate thiazole rings with aryl substituents (e.g., 4-fluorophenyl, 4-bromophenyl), whereas the thiadiazole in the target compound may confer improved metabolic stability or altered binding affinities .

Triazole Substituents The 3-chlorophenyl group on the triazole ring contrasts with benzyl or 4-substituted aryl groups in analogs. In , N-((1-benzyl-1H-1,2,3-triazol-5-yl)methyl) derivatives demonstrated moderate antimicrobial activity.

Benzamide Modifications

The 2-methoxybenzamide group in the target compound differs from nitro- or difluoro-substituted benzamides. For example, N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide () forms intermolecular hydrogen bonds (N–H⋯N, C–H⋯F/O) that stabilize its crystal structure. The methoxy group’s electron-donating effect may reduce acidity compared to nitro groups, influencing solubility and target binding .

Physical Properties

Comparative data from analogs suggest:

Compound Melting Point (°C) Key Substituents Bioactivity (if reported)
Target Compound Not reported 3-Chlorophenyl, methoxy Hypothesized antimicrobial
9c () 178–180 4-Bromophenyl, thiazole Docking studies (α-glucosidase)
N-(5-Chloro-thiazol-2-yl)-DFB 162–164 Difluorobenzamide, thiazole PFOR inhibition
10a () 160–162 Benzyl, nitro Moderate E. coli activity

The target’s chloro and methoxy groups may elevate melting points relative to fluorinated analogs due to increased molecular weight and packing efficiency .

Q & A

Q. What are the optimal synthetic routes for preparing N-{3-[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide?

The synthesis involves multi-step protocols:

Triazole-thiadiazole core formation : Cyclocondensation of precursors (e.g., 3-chlorophenyl hydrazine derivatives with α-haloketones) under acidic/basic conditions.

Benzamide coupling : Reaction of the thiadiazole intermediate with 2-methoxybenzoyl chloride in polar aprotic solvents (e.g., DMF) using bases like K₂CO₃ or triethylamine.

Purification : Column chromatography or recrystallization (e.g., ethanol-DMF mixtures) ensures >95% purity.
Critical parameters: Temperature (70–80°C), solvent choice (PEG-400 for solubility), and catalyst (e.g., Bleaching Earth Clay) .

Q. How is structural characterization performed for this compound?

  • Spectroscopy :
    • ¹H/¹³C NMR : Identifies aromatic protons (δ 7.2–8.1 ppm), methyl groups (δ 2.3–2.6 ppm), and methoxy signals (δ 3.8–4.0 ppm).
    • IR : Confirms C=O (1680–1700 cm⁻¹) and C-N (1240–1280 cm⁻¹) stretches.
    • Mass spectrometry : Molecular ion peaks (e.g., m/z 450–470) validate molecular weight.
  • X-ray crystallography : Resolves intramolecular interactions (e.g., C–H⋯O hydrogen bonds) .

Q. What preliminary biological assays are recommended for this compound?

  • Anticancer screening : Test against NCI-60 cell lines (e.g., melanoma, breast cancer) using MTT assays.
  • Enzyme inhibition : Evaluate interactions with kinases or proteases via fluorescence polarization.
  • Antimicrobial testing : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).
    Note: Use positive controls (e.g., doxorubicin for cancer, ampicillin for bacteria) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be investigated for analogs of this compound?

  • Substitution patterns : Vary substituents on the triazole (e.g., Cl → F) or benzamide (e.g., methoxy → ethoxy) to assess impact on bioactivity.
  • Bioisosteric replacements : Replace thiadiazole with oxadiazole or triazolothiadiazine to modulate solubility/target affinity.
  • Data analysis : Use IC₅₀ values and molecular docking (e.g., AutoDock Vina) to correlate structural changes with activity .

Q. How to resolve contradictions in reported biological activity data?

Case example: Discrepancies in anticancer potency may arise from:

  • Assay variability : Differences in cell line passage numbers or serum concentrations.
  • Solubility issues : Use DMSO stock solutions ≤0.1% to avoid cytotoxicity artifacts.
  • Statistical validation : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to confirm significance .

Q. What strategies improve synthetic yield and scalability?

  • Microwave-assisted synthesis : Reduces reaction time (30 min vs. 24 h) and improves yield by 15–20% .
  • Catalyst optimization : Screen Pd/C or Ni catalysts for Suzuki-Miyaura couplings (e.g., aryl boronic acid derivatives).
  • Flow chemistry : Enhances reproducibility for multi-step sequences .

Q. How to design stability studies for this compound under physiological conditions?

  • pH stability : Incubate in buffers (pH 1.2–7.4) at 37°C; monitor degradation via HPLC.
  • Light/thermal stability : Store at 25°C/60% RH vs. 40°C/75% RH for 4 weeks; quantify impurities.
  • Metabolic stability : Use liver microsomes (human/rat) to assess CYP450-mediated oxidation .

Methodological Recommendations

  • Contradiction resolution : Cross-validate results using orthogonal assays (e.g., SPR alongside enzyme inhibition).
  • Computational modeling : Combine DFT calculations (Gaussian 09) with MD simulations (GROMACS) to predict binding modes .
  • Ethical compliance : Adhere to ICH guidelines for preclinical studies; avoid unapproved therapeutic claims .

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